molecular formula C21H27N5OS B1684463 Ledoxantrone CAS No. 113457-05-9

Ledoxantrone

Cat. No.: B1684463
CAS No.: 113457-05-9
M. Wt: 397.5 g/mol
InChI Key: IMMFHFBXRWAZGX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Sedoxantrone involves several key steps:

    Condensation: The process begins with the condensation of 3-methoxybenzenethiol with 2,6-dichloro-3-nitrobenzoic acid to produce (arylthio)benzoic acid.

    Cyclization: Intramolecular cyclization of the (arylthio)benzoic acid is achieved using trifluoroacetic anhydride in trifluoroacetic acid to form thioxanthenone.

    Reduction and Alkylation: The nitro group of thioxanthenone is reduced with hydrogen in the presence of palladium on carbon to yield an amine, which is then alkylated with 2-bromoethylamine to produce the ethylenediamine derivative.

    Cleavage: The final step involves the cleavage of the methyl ether group using boron tribromide.

Chemical Reactions Analysis

Sedoxantrone undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic anhydride, hydrogen with palladium on carbon, and boron tribromide. The major products formed from these reactions are thioxanthenone and its derivatives .

Scientific Research Applications

Sedoxantrone has several scientific research applications:

Mechanism of Action

Sedoxantrone exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also interferes with RNA and protein synthesis, leading to cell death . The primary molecular targets are DNA and topoisomerase II .

Properties

IUPAC Name

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5OS/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMFHFBXRWAZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921068
Record name 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[1]benzothiopyrano[4,3,2-cd]indazol-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113457-05-9
Record name Ledoxantrone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113457059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[1]benzothiopyrano[4,3,2-cd]indazol-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEDOXANTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HBT2JRJ5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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